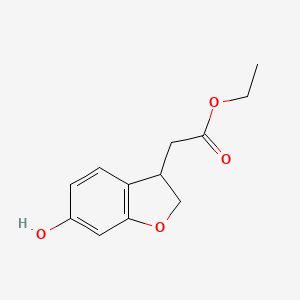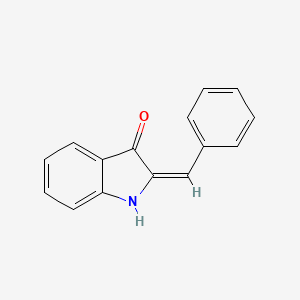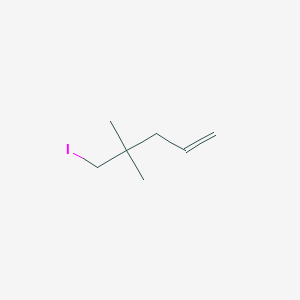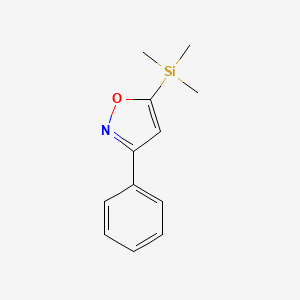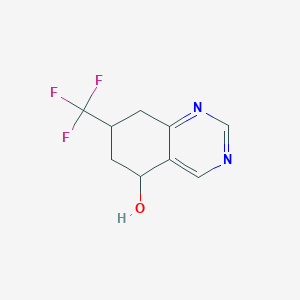![molecular formula C10H14N4S B15068057 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B15068057.png)
6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a tert-butyl group at the 6-position and a hydrazinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Hydrazinylation: The hydrazinyl group can be introduced by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction of the thieno[2,3-d]pyrimidine core can lead to dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions.
Major Products
Oxidation Products: Azo and azoxy derivatives.
Reduction Products: Dihydrothieno[2,3-d]pyrimidine derivatives.
Substitution Products: Various substituted thieno[2,3-d]pyrimidines depending on the nature of the substituent.
Scientific Research Applications
6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, affecting their function.
Pathways Involved: It may inhibit key enzymes in metabolic pathways or modulate receptor-mediated signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyrimidine Derivatives: Compounds like pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines.
Uniqueness
6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine is unique due to the presence of both a tert-butyl group and a hydrazinyl group, which confer distinct electronic and steric properties. These features enhance its potential for specific biological interactions and applications in material science.
Properties
Molecular Formula |
C10H14N4S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
(6-tert-butylthieno[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H14N4S/c1-10(2,3)7-4-6-8(14-11)12-5-13-9(6)15-7/h4-5H,11H2,1-3H3,(H,12,13,14) |
InChI Key |
FZMLISUEMBIGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N=CN=C2S1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


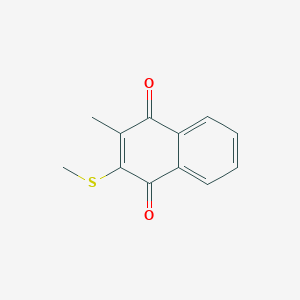
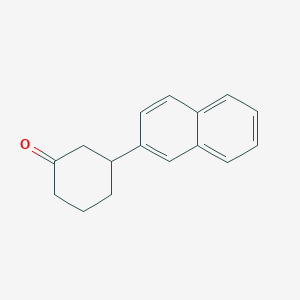
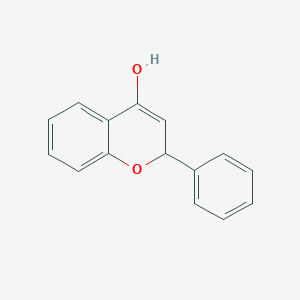

![3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene](/img/structure/B15067995.png)

![2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15068010.png)
